molecular formula C33H40O19 B169289 Apigenin-7-O-(2G-rhamnosyl)gentiobioside CAS No. 174284-20-9

Apigenin-7-O-(2G-rhamnosyl)gentiobioside

Cat. No. B169289
CAS RN: 174284-20-9
M. Wt: 740.7 g/mol
InChI Key: LXOPDILLGIDKLW-KDGNLIIISA-N
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Description

Apigenin-7-O-(2G-rhamnosyl)gentiobioside is a flavone glycoside compound extracted from Lonicera gracilipes var. glandulosa . It is a flavonoid compound ubiquitously present in a multitude of plants, specifically in parsley, celery, and chamomile . It has been established to hold an impressive armory of antioxidant, anti-inflammatory, and anti-cancer activities .


Molecular Structure Analysis

The molecular formula of Apigenin-7-O-(2G-rhamnosyl)gentiobioside is C33H40O19 . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Investigation of Diabetes

Apigenin-7-O-(2G-rhamnosyl)gentiobioside may be useful for the investigation of diabetes . As a flavonoid, it could potentially have anti-diabetic properties, although more research is needed to confirm this.

Obesity Research

This compound could also be used in obesity research . Flavonoids are known to have anti-obesity effects, and this specific compound could potentially contribute to our understanding of these effects.

Cardiovascular Disease Research

Apigenin-7-O-(2G-rhamnosyl)gentiobioside may be beneficial in the study of cardiovascular diseases . Flavonoids are known for their heart-protective properties, and this compound could help elucidate the mechanisms behind these effects.

Neurological Disorders Research

This compound could be used in the research of neurological disorders . Flavonoids have been shown to have neuroprotective effects, and this compound could potentially help us understand these effects better.

Analytical Standard for HPLC

Apigenin-7-O-(2G-rhamnosyl)gentiobioside can be used as an analytical standard for High Performance Liquid Chromatography (HPLC) . This allows for the identification and quantification of this compound in various samples.

Reference Compound

This compound can be used as a reference compound in various biochemical assays . This can help in the standardization of assays and improve the accuracy of results.

properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O19/c1-11-22(38)25(41)29(45)32(47-11)52-30-27(43)24(40)20(10-46-31-28(44)26(42)23(39)19(9-34)50-31)51-33(30)48-14-6-15(36)21-16(37)8-17(49-18(21)7-14)12-2-4-13(35)5-3-12/h2-8,11,19-20,22-36,38-45H,9-10H2,1H3/t11-,19+,20+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31+,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOPDILLGIDKLW-KDGNLIIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apigenin-7-O-(2G-rhamnosyl)gentiobioside
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Apigenin-7-O-(2G-rhamnosyl)gentiobioside
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Reactant of Route 6
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Q & A

Q1: What is the structural characterization of apigenin-7-O-(2G-rhamnosyl)gentiobioside?

A1: The research article primarily focuses on the isolation and structural elucidation of apigenin-7-O-(2G-rhamnosyl)gentiobioside. The study confirms its identity as a novel flavone glycoside found within the leaves of Lonicera gracilipes var. glandulosa []. While the article doesn't provide the exact molecular formula and weight, it clarifies that the structure was determined through chemical and physicochemical analyses. Unfortunately, specific spectroscopic data like NMR or mass spectrometry results are not detailed in this publication [].

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